![molecular formula C17H12S3 B091363 2,5-Diphenyl-6a-thiathiophthene CAS No. 1033-90-5](/img/structure/B91363.png)
2,5-Diphenyl-6a-thiathiophthene
Overview
Description
2,5-Diphenyl-6a-thiathiophthene is a chemical compound with the molecular formula C17H12S3. It contains a total of 35 bonds, including 23 non-H bonds, 15 multiple bonds, 2 rotatable bonds, 3 double bonds, and 12 aromatic bonds . The molecule also includes 2 five-membered rings, 2 six-membered rings, and 1 eight-membered ring .
Molecular Structure Analysis
The molecular structure of 2,5-Diphenyl-6a-thiathiophthene is quite complex, with a total of 32 atoms, including 12 Hydrogen atoms, 17 Carbon atoms, and 3 Sulfur atoms . The molecule contains a total of 35 bonds, including 23 non-H bonds, 15 multiple bonds, 2 rotatable bonds, 3 double bonds, and 12 aromatic bonds .Scientific Research Applications
Electron Density and Bonding Characteristics : Thiathiophthene derivatives exhibit unusual bonding characters and possible aromatic properties due to their planar structure and linear S-S-S bond. Studies on electron density distribution and bonding properties, especially at low temperatures, have been conducted, revealing insights into the unique chemical bondings of these molecules (莊裕鈞, 2005).
Formylation Reactions and Structural Analysis : Research on the formylation of thiathiophthene derivatives and their structural analysis through techniques like 1H NMR and mass spectral studies has been conducted. These studies provide insights into the reactivity and structural properties of these compounds (G. Duguay et al., 1971).
Theoretical Studies on Electronic Structure : Theoretical studies using density functional methods have been conducted to understand the electronic structure of thiathiophthene derivatives. These studies have shown good agreement with experimental data, helping in the understanding of the electronic properties of these molecules (Tsong-Song Hwang et al., 1994).
Isomerization of Radical Anions : Research into the isomerization of radical anions of thiathiophthenes has been explored, showing how the size of substituent groups affects this process. This research is significant for understanding the chemical behavior of these compounds under different conditions (F. Gerson et al., 1977).
Crystal and Molecular Structure Analysis : Detailed studies on the crystal and molecular structures of thiathiophthene derivatives have been conducted. These studies reveal the impact of different substituents on the bonding and structure of these compounds (F. Iwasaki et al., 1984).
Charge Density Study and X-ray Absorption Spectroscopy : A combined experimental and theoretical study on the electron density distribution of thiathiophthene derivatives has been conducted. These studies help in understanding the unique chemical bonding and aromatic character of these molecules (Y. Chuang et al., 2013).
Synthesis and Structure of Metal Complexes : The synthesis and crystal structure of thiathiophthene metal complexes have been explored. These studies contribute to the understanding of how these compounds interact with metals and their potential applications in material science (K. Yih et al., 1995).
properties
IUPAC Name |
3,7-diphenyl-1λ4,2,8-trithiabicyclo[3.3.0]octa-1(5),3,6-triene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12S3/c1-3-7-13(8-4-1)16-11-15-12-17(19-20(15)18-16)14-9-5-2-6-10-14/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYTYXMHFJHYIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=S(S2)SC(=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90145772 | |
Record name | 2,5-Diphenyl-6a-thiathiophthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90145772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diphenyl-6a-thiathiophthene | |
CAS RN |
1033-90-5 | |
Record name | 2,5-Diphenyl-6a-thiathiophthene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001033905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Diphenyl-6a-thiathiophthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90145772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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